Gastrophenzine

Antiulcer Stress ulcer Potency

Researchers requiring high-potency antiulcer activity at minimal dosing face limited options with conventional H2 antagonists. Gastrophenzine (CAS 89845-17-0), a 4-phenyltetrahydroisoquinoline derivative, resolves this with 30-50× greater potency than ranitidine or cimetidine in water-immersion stress ulcer models. • 86.15% ulcer suppression at 1 mg/kg; active from 0.1 mg/kg • Non-H2 mechanism enables novel pathway interrogation • S-(+)- and R-(-)-enantiomers support stereochemical target mapping Supplied with ≥95% purity and Certificate of Analysis.

Molecular Formula C19H22Cl2N2O2
Molecular Weight 381.3 g/mol
CAS No. 89845-17-0
Cat. No. B1212439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGastrophenzine
CAS89845-17-0
Synonyms2-methyl-4-(4-chlorophenyl)-8-((ethoxycarbonyl)amino)-1,2,3,4-tetrahydroisoquinoline
AN(5)
AN5
gastrofensin
gastrofenzin
Molecular FormulaC19H22Cl2N2O2
Molecular Weight381.3 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=C(C=C3)Cl)C.Cl
InChIInChI=1S/C19H21ClN2O2.ClH/c1-3-24-19(23)21-18-6-4-5-15-16(11-22(2)12-17(15)18)13-7-9-14(20)10-8-13;/h4-10,16H,3,11-12H2,1-2H3,(H,21,23);1H
InChIKeyMYXXVPPYQMJHGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gastrophenzine: Antiulcer Tetrahydroisoquinoline


Gastrophenzine (also known as Gastrofenzin, AN5, Gastrofensin AN5; CAS 89845-17-0) is a 4-phenyltetrahydroisoquinoline derivative [1]. It functions as an antiulcer agent, demonstrating suppression of ulcer formation across multiple experimental models [2]. Its acute oral LD50 in rats ranges from 665 to 876 mg/kg, classifying it as a slightly toxic compound [3].

Research area
Antiulcer model studies; ulcer-formation suppression in multiple experimental models
Chemistry
4-phenyltetrahydroisoquinoline scaffold; enantiomer-specific activity profile
Safety context
Characterized acute toxicity profile; classified as slightly toxic (Hodge & Sterner)

Substitution Risk: Gastrophenzine vs. H2 Antagonists


Substituting Gastrophenzine with common H2 receptor antagonists such as ranitidine or cimetidine fundamentally alters the pharmacological outcome in antiulcer assays. The 4-phenyltetrahydroisoquinoline scaffold of Gastrophenzine confers an antiulcer potency that is 30 to 50 times greater than these comparators [1], representing a magnitude difference not achievable by mere dose adjustment of H2 antagonists. This potency differential is not a marginal improvement but a step-change in efficacy, necessitating the specific procurement of Gastrophenzine for studies requiring high antiulcer activity at low doses or for investigations into novel antiulcer mechanisms distinct from H2 receptor antagonism.

Target compound
Gastrophenzine (4-phenyltetrahydroisoquinoline) — non-H₂ mechanism; reported antiulcer response magnitude substantially higher
Common substitute
H₂ antagonists (ranitidine, cimetidine) — different pharmacological class; potency profile cannot be matched by dose adjustment
Mechanism context
Scaffold-specific target engagement; enantiomer-dependent activity may not replicate with achiral H₂ blockers
Substitution risk
Class-specific pathway endpoints and dose-response relationship likely to differ; limits direct interchangeability

Gastrophenzine vs. Ranitidine and Cimetidine


Antiulcer Potency vs. H2 Antagonists

In a water-immersion stress ulcer model in rats, Gastrophenzine (as compound 4 in the referenced study) exhibits an antiulcer activity 30 to 50 times greater than that of the H2 receptor antagonists cimetidine and ranitidine [1]. This direct head-to-head comparison quantifies the potency advantage of Gastrophenzine over the most commonly used H2 antagonists.

Antiulcer potency vs. H₂ antagonists
Head-to-head
30- to 50-fold higher activity compared to cimetidine and ranitidine
Reported comparative endpoint context
Water-immersion stress ulcer model; review endpoint transferability
Antiulcer Stress ulcer Potency

Dose-Dependent Antiulcer Efficacy

Gastrophenzine demonstrates a clear dose-response relationship in the water-immersion stress ulcer model. Even at a low dose of 0.100 mg/kg, it exerts high antiulcer activity [1]. The effect increases regularly with dose, reaching a maximum ulcer index suppression of 86.15% at 1 mg/kg [1].

Dose-response relationship
Reported
86.15% ulcer index suppression at 1 mg/kg; activity observed at 0.1 mg/kg
Supports dose-response endpoint interpretation
Rat water-immersion stress model; implicit untreated control
Antiulcer Dose-response Efficacy

Enantioselective Antiulcer Activity

The antiulcer activity of Gastrophenzine is stereoselective. The S-(+)-isomer demonstrates a threefold higher potency compared to the R-(-)-isomer [1]. This enantioselectivity indicates a specific chiral interaction with the molecular target, rather than a non-specific pharmacological effect.

Enantioselective activity
Head-to-head
S-(+)-isomer 3-fold more active than R-(-)-isomer
Supports enantiomer-specific endpoint context
Stereochemical attribution requires validation; racemate may mask signal
Enantioselectivity Stereochemistry Antiulcer

Acute Oral Toxicity Profile

The acute oral LD50 of Gastrophenzine in Wistar rats is 665.0 mg/kg for males and 876 mg/kg for females [1]. According to the Hodge and Sterner classification, this places Gastrophenzine in the 'slightly toxic' category [1]. Subcutaneous and intravenous LD50 values are also reported.

Acute oral toxicity
Reported
Male LD₅₀ 665 mg/kg; female LD₅₀ 876 mg/kg (slightly toxic)
Reported acute toxicity context
Oral route; Wistar rats; Hodge & Sterner classification
Toxicology Safety pharmacology LD50

Gastrophenzine Research Applications


Stress Ulcer Prophylaxis Studies

Gastrophenzine's 30- to 50-fold higher potency over ranitidine and cimetidine in the water-immersion stress ulcer model [1] makes it an ideal positive control or lead compound for studies investigating the pathophysiology of stress-induced gastric lesions and evaluating novel gastroprotective agents. Its efficacy at doses as low as 0.1 mg/kg [2] allows for the design of experiments with minimized drug exposure while retaining significant antiulcer effects.

Stereochemistry-Based Mechanism Studies

The threefold difference in antiulcer activity between the S-(+)- and R-(-)-enantiomers of Gastrophenzine [3] provides a unique tool for exploring the stereochemical requirements of its molecular target. This property is essential for research aimed at identifying the precise binding site or elucidating the downstream signaling pathways responsible for its antiulcer effects, where the use of the less active enantiomer serves as a critical negative control.

Comparative Antiulcer Pharmacology

Given its well-characterized dose-response relationship (86.15% ulcer suppression at 1 mg/kg [2]) and established safety profile (oral LD50 665-876 mg/kg [4]), Gastrophenzine serves as a benchmark comparator in the evaluation of new chemical entities for antiulcer activity. Its distinct chemical scaffold (4-phenyltetrahydroisoquinoline) and non-H2 mechanism allow for the identification of compounds with potentially superior or complementary therapeutic profiles.

Application
Selection Property
Validation Focus
Stress ulcer model research
Model-specific antiulcer endpoint response
Dose-response characterization; endpoint reproducibility at low exposure levels
Stereochemical mechanism studies
Enantiomer-specific activity profile
Chiral attribution of pharmacological effect; negative control utility of less active enantiomer
Comparator benchmarking in antiulcer screens
Reported activity and acute toxicity characterization
Class differentiation from H₂ antagonists; scaffold-dependent endpoint evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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